molecular formula C3H7NO2Se B1634349 2-Amino-3-selanylpropanoic acid

2-Amino-3-selanylpropanoic acid

Cat. No. B1634349
M. Wt: 168.06 g/mol
InChI Key: ZKZBPNGNEQAJSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-selanylpropanoic acid is a natural product found in Homo sapiens with data available.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis of Derivatives: 2-Amino-3-selanylpropanoic acid derivatives have been synthesized for biological evaluation. Compounds such as CF3Se-substituted α-amino acid derivatives showed effectiveness as cell growth inhibitors in in vitro cytotoxicity assays against various cancer cells, indicating potential in pharmaceutical design (Han et al., 2021).

Peptide Modification and Cellular Applications

  • Tetrazine-Containing Amino Acid: A novel amino acid derivative, 3-(4-(1, 2, 4, 5-tetrazine-3-yl) phenyl)-2-aminopropanoic acid, was synthesized for peptide modification. It exhibited excellent stability in biological media and potential for cancer cell labeling, suggesting applications in bioorthogonal labeling and peptide synthesis (Ni et al., 2015).

Peptide-Based Drug Development

  • Antifungal Tripeptides: Computational peptidology using conceptual density functional theory studied the chemical reactivity and molecular properties of new antifungal tripeptides containing this compound derivatives. This research aids in understanding drug design processes (Flores-Holguín et al., 2019).

Metabolic Insights and Catalysis

  • Hydrogenation of Amino Acids: Research on the hydrogenation of amino acids like serine, which is structurally similar to this compound, provides insights into the production of amino alcohols. This is crucial for making various industrial and pharmaceutical products (Bhandare & Vaidya, 2017).

Drug Design and Molecular Machines

  • Chemical Fuel for Molecular Machines: The study of aminolysis reactions related to 2-cyano-2-phenylpropanoic acid, a compound with structural similarities, contributes to the understanding of molecular machine operations. This knowledge assists in creating more efficient chemical fuels for such machines (Biagini et al., 2020).

Corrosion Inhibition

  • Amino Acid-Based Corrosion Inhibitors: Novel amino acids based corrosion inhibitors, including compounds like 2-(3-(1-carboxyethyl)-1H-imidazol-3-ium-1-yl)propanoate, demonstrate high inhibition efficiency in protecting mild steel. This has practical applications in industrial corrosion protection (Srivastava et al., 2017).

properties

Molecular Formula

C3H7NO2Se

Molecular Weight

168.06 g/mol

IUPAC Name

2-amino-3-selanylpropanoic acid

InChI

InChI=1S/C3H7NO2Se/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)

InChI Key

ZKZBPNGNEQAJSX-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)N)[SeH]

Canonical SMILES

C(C(C(=O)O)N)[SeH]

sequence

U

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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